molecular formula C14H15FN2O3 B2954157 N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide CAS No. 1825463-80-6

N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide

Cat. No.: B2954157
CAS No.: 1825463-80-6
M. Wt: 278.283
InChI Key: XRHPPFYVSZBROJ-UHFFFAOYSA-N
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Description

N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a cyano group, a cyclopropylmethyl group, and a fluorinated benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a cyano(cyclopropyl)methyl halide under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the cyano group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and fluorine atom can enhance its binding affinity and specificity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

  • N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzoic acid
  • N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzylamine

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-19-11-6-5-9(15)12(13(11)20-2)14(18)17-10(7-16)8-3-4-8/h5-6,8,10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPPFYVSZBROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)NC(C#N)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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